molecular formula C17H16BrN3OS B12751253 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol CAS No. 81518-41-4

2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B12751253
CAS No.: 81518-41-4
M. Wt: 390.3 g/mol
InChI Key: NPLODILOQAQIJR-UHFFFAOYSA-N
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Description

2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol is a complex organic compound that features a bromophenyl group, a propylthio group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol typically involves multiple steps. One common route starts with the bromination of phenol to introduce the bromophenyl group. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The propylthio group is then introduced via a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-(4-Bromophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)phenol involves its interaction with molecular targets through its functional groups. The phenol group can form hydrogen bonds, the bromophenyl group can participate in halogen bonding, and the triazole ring can coordinate with metal ions. These interactions can modulate biological pathways or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl group but differs in the rest of the structure.

    4-[(4-Bromophenyl)ethynyl]pyridine: Contains a bromophenyl group and a pyridine ring.

Properties

81518-41-4

Molecular Formula

C17H16BrN3OS

Molecular Weight

390.3 g/mol

IUPAC Name

2-[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C17H16BrN3OS/c1-2-11-23-17-20-19-16(14-5-3-4-6-15(14)22)21(17)13-9-7-12(18)8-10-13/h3-10,22H,2,11H2,1H3

InChI Key

NPLODILOQAQIJR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3O

Origin of Product

United States

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